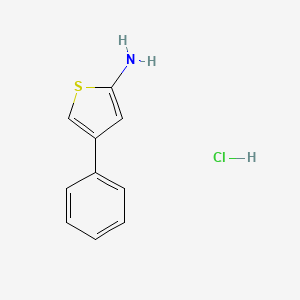
7-Amino-2,4-dichloro-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-2,4-dichloro-9h-fluoren-9-one: is a chemical compound with the molecular formula C₁₃H₇Cl₂NO It is a derivative of fluorenone, characterized by the presence of amino and dichloro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,4-dichloro-9h-fluoren-9-one typically involves multi-step organic reactions. One common method starts with the chlorination of fluorenone to introduce chlorine atoms at the 2 and 4 positions. This is followed by nitration to introduce a nitro group, which is subsequently reduced to an amino group. The general steps are as follows:
Chlorination: Fluorenone is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 2,4-dichlorofluorenone.
Nitration: The dichlorofluorenone is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 7 position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-2,4-dichloro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 7-Nitro-2,4-dichloro-9h-fluoren-9-one.
Reduction: Various amino derivatives depending on the extent of reduction.
Substitution: Compounds with different substituents replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 7-Amino-2,4-dichloro-9h-fluoren-9-one serves as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its derivatives can be used as probes or inhibitors in biochemical assays.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their pharmacological properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which 7-Amino-2,4-dichloro-9h-fluoren-9-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and dichloro groups play a crucial role in its binding affinity and specificity. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Amino-2,4-dichlorofluorene: Similar structure but lacks the ketone group.
2,4-Dichloro-9h-fluoren-9-one: Lacks the amino group.
7-Amino-9h-fluoren-9-one: Lacks the chlorine substituents.
Uniqueness
7-Amino-2,4-dichloro-9h-fluoren-9-one is unique due to the combination of amino and dichloro substituents on the fluorenone core. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which are not present in similar compounds.
Eigenschaften
CAS-Nummer |
1785-32-6 |
|---|---|
Molekularformel |
C13H7Cl2NO |
Molekulargewicht |
264.10 g/mol |
IUPAC-Name |
7-amino-2,4-dichlorofluoren-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-6-3-10-12(11(15)4-6)8-2-1-7(16)5-9(8)13(10)17/h1-5H,16H2 |
InChI-Schlüssel |
BUFIRKRIHFXRQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


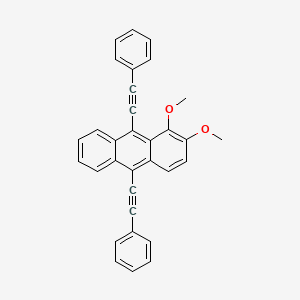
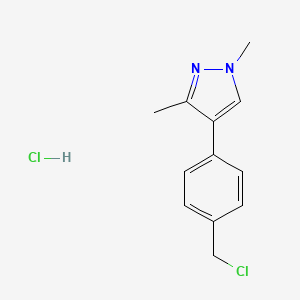


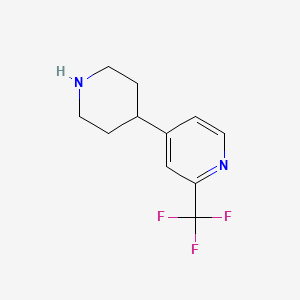
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
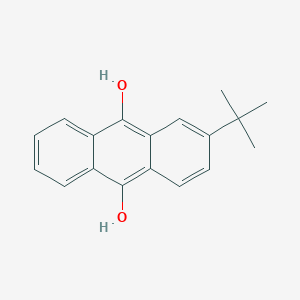

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
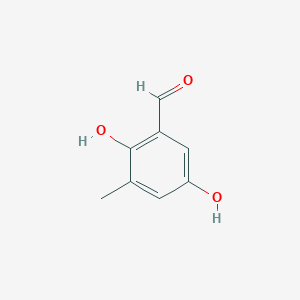
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
